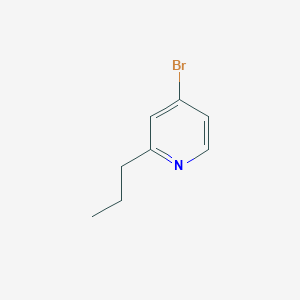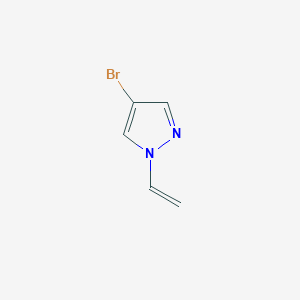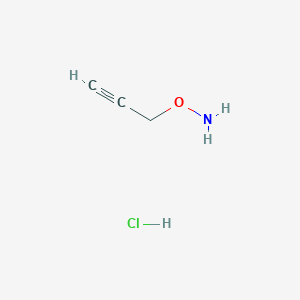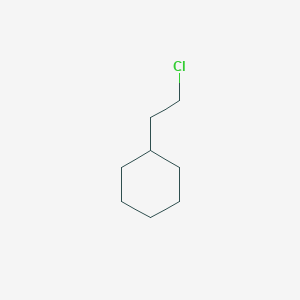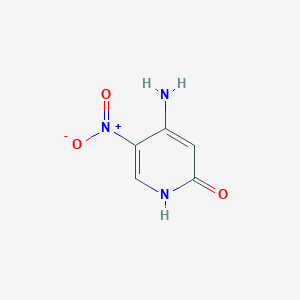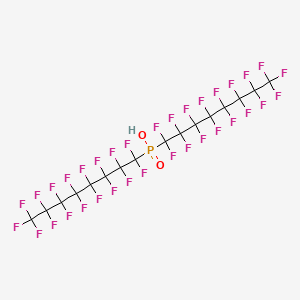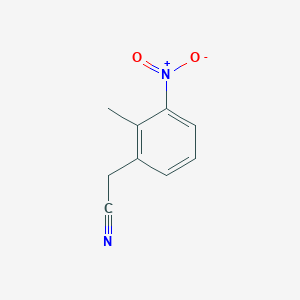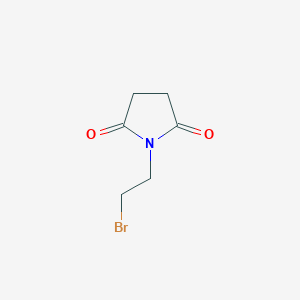
1-(2-溴乙基)吡咯烷-2,5-二酮
描述
The compound 1-(2-Bromoethyl)pyrrolidine-2,5-dione is a derivative of pyrrolidine-2,5-dione, which is a lactam structure with a bromine atom attached to the ethyl side chain. This structure is a key intermediate in the synthesis of various substituted pyrrole derivatives, which are important in medicinal chemistry and materials science due to their diverse biological activities and functional properties.
Synthesis Analysis
The synthesis of pyrrole derivatives, including those related to 1-(2-Bromoethyl)pyrrolidine-2,5-dione, can be achieved through several methods. For instance, 3,5-disubstituted-2-(2-pyridyl)pyrroles can be synthesized from the condensation of 1,3-diones and 2-(aminomethyl)pyridine, which proceeds through the formation of a (2-pyridyl)methylimine intermediate . Additionally, 1,2,3,5-tetrasubstituted pyrroles can be obtained from 2-(2-bromoallyl)-1,3-dicarbonyl compounds through base-promoted cyclization . These methods highlight the versatility of bromine-containing pyrrolidine-2,5-diones in constructing complex pyrrole frameworks.
Molecular Structure Analysis
The molecular structure of 1-(2-Bromoethyl)pyrrolidine-2,5-dione is characterized by the presence of a five-membered lactam ring and a bromine atom, which is a significant functional group that can participate in various chemical reactions. The bromine atom provides a site for further functionalization and cross-coupling reactions, which are essential in the synthesis of more complex molecules.
Chemical Reactions Analysis
Bromine-containing pyrrolidine-2,5-diones are reactive intermediates that can undergo a variety of chemical transformations. For example, β-bromo-α,β-unsaturated carboxylic acids can be cyclized with 2,2-dimethylhydrazine to yield 1-(dimethylamino)-1H-pyrrole-2,5-diones under palladium catalysis . Similarly, phosphorus bromide (PBr3) can mediate the [5 + 1] annulation of α-alkenoyl-α-carbamoyl ketene-S,S-acetals to access substituted pyridine-2,6(1H,3H)-diones . These reactions demonstrate the reactivity of bromine in facilitating cyclization and annulation processes.
Physical and Chemical Properties Analysis
The physical properties of bromine-substituted pyrrolidine-2,5-diones, such as solubility, can be influenced by the presence of the bromine atom. The solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione, a compound structurally similar to 1-(2-Bromoethyl)pyrrolidine-2,5-dione, has been studied in various solvents, showing increased solubility with temperature and solvent polarity . These properties are crucial for the practical application of these compounds in synthesis and formulation.
科学研究应用
腐蚀抑制
1-(2-溴乙基)吡咯烷-2,5-二酮衍生物,特别是1H-吡咯烷-2,5-二酮衍生物,已被研究用于它们对碳钢在酸性环境中的腐蚀抑制作用。这些化合物,包括1-苯基-1H-吡咯烷-2,5-二酮(PPD)和1-(4-甲基苯基)-1H-吡咯烷-2,5-二酮(MPPD),在盐酸中对碳钢表现出良好的腐蚀抑制性能,其效率随浓度增加而增加。这些抑制剂被分类为混合型,并且据信主要通过化学吸附过程附着在钢表面(Zarrouk et al., 2015)。
有机合成和化学反应
对吡咯烷-2,5-二酮的研究突显了它在有机合成中的实用性。例如,通过对烯磺酸化将3,4-二羟基吡咯烷-2,5-二酮转化为马来酰亚胺已经被探索。这种转化对于理解吡咯烷-2,5-二酮和马来酰亚胺的性质至关重要,它们是许多有机物质中的重要支架(Yan et al., 2018)。
振动分析和电子结构
化合物1-[(吡啶-2-基氨基)甲基]吡咯烷-2,5-二酮已被分析其抗氧化活性。利用各种光谱方法,已阐明了其振动分析、电子结构和热力学性质。这项研究对于理解这类化合物的结构和电子方面至关重要,这可能影响它们的化学和生物活性(Boobalan et al., 2014)。
溶解度和溶剂效应
已研究了吡咯烷-2,5-二酮衍生物在各种溶剂中的溶解度,为它们在不同化学过程中的实际应用提供了宝贵的数据。了解这些化合物在一系列溶剂中的溶解行为对于它们在化学合成和工业应用中的有效利用至关重要(Li et al., 2019)。
发光聚合物
与吡咯烷-2,5-二酮相关的吡咯并[3,4-c]吡咯烷-1,4-二酮单元已被引入聚合物中,导致具有强荧光的材料。这些聚合物由于其显著的光学和电化学性质,在有机电子等领域展示出潜在的应用价值(Zhang & Tieke, 2008)。
未来方向
属性
IUPAC Name |
1-(2-bromoethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO2/c7-3-4-8-5(9)1-2-6(8)10/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYDHHRUFSOIAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543892 | |
| Record name | 1-(2-Bromoethyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)pyrrolidine-2,5-dione | |
CAS RN |
55943-72-1 | |
| Record name | 1-(2-Bromoethyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromoethyl)pyrrolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

